2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
2-(4-Chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-oxazole-dione core with substituents at positions 2 (4-chlorophenyl) and 3 (furan-2-yl). This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-8-3-5-9(6-4-8)18-12(10-2-1-7-21-10)11-13(22-18)15(20)17-14(11)19/h1-7,11-13H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFRLCLDICRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of a class of heterocyclic compounds that have garnered interest for their diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and specific case studies related to this compound.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrrolo[3,4-d][1,2]oxazole core with substituents that include a 4-chlorophenyl group and a furan moiety. The presence of these functional groups is significant as they influence the compound's biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to This compound . For instance:
- Inhibition of Viral Replication : Compounds with similar structures have shown effectiveness against various viruses. For example, certain pyrazole derivatives demonstrated significant antiviral activity against HIV and influenza viruses at concentrations as low as 0.35 μM .
Anticancer Activity
The anticancer properties of this class of compounds are also notable. Research indicates that derivatives of heterocycles like pyrroles and oxazoles can inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines. For example, certain analogues were evaluated against breast cancer cells and showed IC50 values ranging from 10 to 30 μM .
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives based on the core structure of This compound and evaluated their biological activity. The results indicated that:
- The introduction of electron-withdrawing groups significantly enhanced the anticancer activity.
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship (SAR) of related compounds. It was found that:
- Modifications at the 4-position of the phenyl ring led to increased potency against specific cancer types.
- The presence of a furan ring was crucial for maintaining antiviral activity .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione":
Basic Information
- Molecular Weight : 424.8 g/mol .
- Molecular Formula : C22H17ClN2O5 .
- IUPAC Name : 2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione .
- Synonyms : The compound has several synonyms, including 2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione and others .
Known Derivatives and Similar Compounds
- 5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione : This related compound has the molecular formula C22H17ClN2O4 and a molecular weight of 408.8 g/mol .
Potential Applications
While the search results do not specifically detail the applications of "this compound," they do provide some context regarding similar compounds and related research areas:
- COX-II Inhibitors : Research has been conducted on diaryl heterocycles, including those with furan and oxazole scaffolds, as COX-II inhibitors . Several pyrazole derivatives (PYZ3, PYZ33, PYZ34, PYZ35, and PYZ36) have demonstrated COX-II inhibitory potential and anti-inflammatory activity .
- Antiviral Agents : N-heterocycles, including pyrazole derivatives, have shown potential as antiviral agents . Some pyrazole nucleosides and related molecules have exhibited activity against various viruses, including HIV-1, vaccinia virus, influenza A virus, and others . Thiadiazole derivatives have also demonstrated antiviral activity against the tobacco mosaic virus (TMV) and dengue virus (DENV) .
- CB(1) Receptor Antagonists : Pyrazolo[3,4-f][1,4]oxazepin derivatives have been investigated as cannabinoid type 1 (CB(1)) receptor antagonists .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and synthesis.
Structural Analogues and Substituent Effects
*Calculated based on core structure and substituents.
Physicochemical Properties
- logP and Solubility: The target compound’s logP is estimated to be ~3–4, lower than brominated derivatives (logP 5.48 ) but higher than dimethylamino-substituted analogues (logP ~2.5–3.5 due to polar NMe₂ groups) . Thienyl and trifluoromethyl substituents (e.g., ) further modulate electronic properties, with CF₃ increasing hydrophobicity.
Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
